

# **Application of RET-IN-23 in Organoid Cultures**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RET-IN-23 |           |
| Cat. No.:            | B14856834 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the development and progression of various human cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1] Constitutive activation of RET signaling, through mutations or gene fusions, leads to uncontrolled cell proliferation and survival.[2][3] RET-IN-23 is a potent and selective inhibitor of the RET kinase.[3] Patient-derived organoids (PDOs), which recapitulate the genetic and phenotypic characteristics of the original tumor, have emerged as a powerful preclinical model for evaluating the efficacy of targeted therapies.[4][5] This document provides a detailed protocol for the application of RET-IN-23 in cancer organoid cultures to assess its therapeutic potential.

## **Mechanism of Action**

**RET-IN-23** is a small molecule inhibitor that targets the ATP-binding site of the RET protein.[3] By competitively binding to this site, **RET-IN-23** prevents the phosphorylation and activation of the RET kinase, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[3] The canonical RET signaling pathway involves the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-α (GFRα) coreceptor to the RET receptor, leading to its dimerization and autophosphorylation.[2][6] This activation triggers multiple downstream cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7]



# **Signaling Pathway**

Caption: RET Signaling Pathway and Inhibition by RET-IN-23.

# **Experimental Protocols**

# I. Generation of Patient-Derived Tumor Organoids

This protocol is adapted from established methods for generating organoids from solid tumor tissues.[8][9]

#### Materials:

- Fresh tumor tissue
- DMEM/F12 medium
- Collagenase Type II
- Dispase
- DNase I
- Fetal Bovine Serum (FBS)
- Matrigel®
- Organoid Growth Medium (see recipe below)
- Y-27632 ROCK inhibitor

Organoid Growth Medium Recipe:



| Component         | Final Concentration         |
|-------------------|-----------------------------|
| Advanced DMEM/F12 | Base                        |
| 1x                | B27 Supplement              |
| 1x                | N2 Supplement               |
| 1.25 mM           | N-Acetylcysteine            |
| 10 mM             | Nicotinamide                |
| 50 ng/mL          | Human EGF                   |
| 100 ng/mL         | Noggin                      |
| 500 ng/mL         | R-spondin1                  |
| 10 μΜ             | Y-27632 (for the first 72h) |
| 10 mM             | SB202190                    |

#### Procedure:

- Wash the fresh tumor tissue with cold DMEM/F12 medium.
- Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
- Digest the tissue fragments in a solution of Collagenase Type II, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion with DMEM/F12 containing 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer to remove undigested tissue.
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in a small volume of Organoid Growth Medium and mix with Matrigel® at a 1:2 ratio.
- Plate 50 μL domes of the Matrigel-cell suspension mixture into a pre-warmed 24-well plate.



- Incubate at 37°C for 15-20 minutes to solidify the Matrigel.
- Add 500 μL of Organoid Growth Medium (supplemented with Y-27632 for the first 72 hours) to each well.
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

## **II. Drug Treatment and Viability Assay**

#### Materials:

- Established tumor organoid cultures
- RET-IN-23
- DMSO (vehicle control)
- Organoid Growth Medium
- CellTiter-Glo® 3D Cell Viability Assay

### Procedure:

- Passage organoids and seed them into a 96-well plate as described above.
- Allow the organoids to grow for 3-4 days.
- Prepare a serial dilution of **RET-IN-23** in Organoid Growth Medium. A final concentration range of 0.1 nM to 10  $\mu$ M is recommended as a starting point. Include a vehicle control (DMSO).
- Replace the medium in each well with the medium containing the appropriate concentration of RET-IN-23 or vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Measure organoid viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.



Record the luminescence signal using a plate reader.

# **Experimental Workflow**

Caption: Experimental workflow for testing **RET-IN-23** in organoids.

### **Data Presentation**

The following table summarizes hypothetical quantitative data from the treatment of various patient-derived cancer organoids with **RET-IN-23**.

| Organoid Line | Cancer Type | RET Alteration   | IC50 (nM) of RET-<br>IN-23 |
|---------------|-------------|------------------|----------------------------|
| PDO-1         | NSCLC       | KIF5B-RET Fusion | 8.5                        |
| PDO-2         | МТС         | M918T Mutation   | 15.2                       |
| PDO-3         | NSCLC       | CCDC6-RET Fusion | 11.8                       |
| PDO-4         | NSCLC       | Wild-type RET    | >10,000                    |
| PDO-5         | Pancreatic  | Wild-type RET    | >10,000                    |

NSCLC: Non-Small Cell Lung Cancer; MTC: Medullary Thyroid Carcinoma. Data are representative and for illustrative purposes only.

### Conclusion

The use of patient-derived organoids provides a robust platform for the preclinical evaluation of targeted therapies like **RET-IN-23**. The protocols outlined in this document offer a comprehensive guide for researchers to assess the efficacy of RET inhibitors in a patient-relevant in vitro model system. The ability of organoids to predict patient responses to treatment highlights their importance in advancing personalized medicine.[8]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Role of RET protein-tyrosine kinase inhibitors in the treatment RET-driven thyroid and lung cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Construction of tumor organoids and their application to cancer research and therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Organoid Culture Research PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for generation of lung adenocarcinoma organoids from clinical samples PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- To cite this document: BenchChem. [Application of RET-IN-23 in Organoid Cultures].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14856834#application-of-ret-in-23-in-organoid-cultures]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com